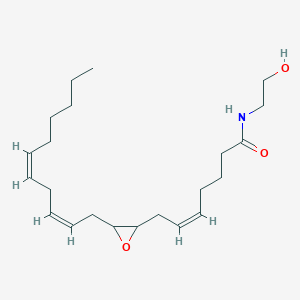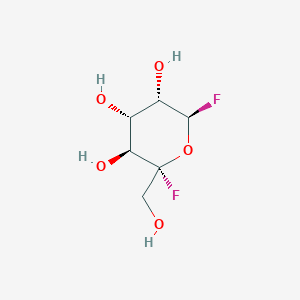
5-Fluoro-beta-L-gulosyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-Beta-L-Gulosyl Fluoride is a fluorinated carbohydrate derivative. It is a small molecule with the chemical formula C6H10F2O5.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-Beta-L-Gulosyl Fluoride typically involves the fluorination of a suitable carbohydrate precursor. One common method is the enzymatic synthesis using fluorinase enzymes, which can introduce fluorine atoms into organic molecules under mild conditions . The reaction conditions often include the presence of fluoride ions and specific substrates such as 5’-bromo-5’-deoxyadenosine.
Industrial Production Methods: Industrial production of this compound may involve large-scale enzymatic processes, leveraging the efficiency and selectivity of fluorinase enzymes. These processes are designed to maximize yield and purity while minimizing the use of hazardous reagents and conditions .
Chemical Reactions Analysis
Types of Reactions: 5-Fluoro-Beta-L-Gulosyl Fluoride undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under specific conditions.
Hydrolysis: The compound can be hydrolyzed to yield the corresponding sugar and fluoride ions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a catalyst.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of this compound.
Major Products:
Substitution Reactions: Products include various substituted derivatives of the original compound.
Hydrolysis: The primary products are the corresponding sugar and fluoride ions.
Scientific Research Applications
5-Fluoro-Beta-L-Gulosyl Fluoride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated carbohydrates.
Biology: The compound serves as a probe for studying enzyme mechanisms, particularly those involving glycosidases.
Industry: The compound is used in the development of novel materials with unique properties due to the presence of fluorine atoms
Mechanism of Action
The mechanism of action of 5-Fluoro-Beta-L-Gulosyl Fluoride involves its interaction with specific enzymes, such as alpha-mannosidase. The compound acts as a competitive inhibitor, binding to the active site of the enzyme and preventing the normal substrate from accessing the site. This inhibition can be used to study enzyme function and to develop potential therapeutic agents .
Comparison with Similar Compounds
- 5-Fluoro-Alpha-D-Mannosyl Fluoride
- 2-Deoxy-2-Fluoro-Beta-D-Glucuronyl Fluoride
Comparison: 5-Fluoro-Beta-L-Gulosyl Fluoride is unique due to its specific stereochemistry and the presence of fluorine atoms at particular positions on the sugar ring. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable tool in various research applications. Compared to similar compounds, it may exhibit different reactivity and binding affinities, which can be exploited for specific scientific and industrial purposes .
Properties
Molecular Formula |
C6H10F2O5 |
|---|---|
Molecular Weight |
200.14 g/mol |
IUPAC Name |
(2R,3S,4R,5S,6R)-2,6-difluoro-2-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C6H10F2O5/c7-5-3(11)2(10)4(12)6(8,1-9)13-5/h2-5,9-12H,1H2/t2-,3+,4+,5+,6+/m1/s1 |
InChI Key |
MGHYRMVVRYCAON-URLGYRAOSA-N |
Isomeric SMILES |
C([C@]1([C@H]([C@@H]([C@@H]([C@H](O1)F)O)O)O)F)O |
Canonical SMILES |
C(C1(C(C(C(C(O1)F)O)O)O)F)O |
Synonyms |
5-fluoro-beta-L-gulosyl fluoride 5-fluoro-gulosyl fluoride |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


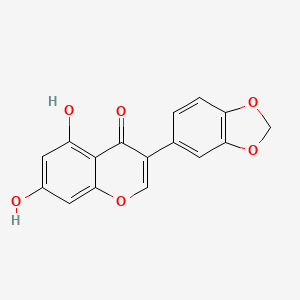

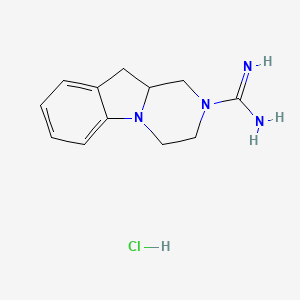
![4-chloro-N-[1-[[5-(ethylthio)-1,3,4-thiadiazol-2-yl]amino]-3-methyl-1-oxobutan-2-yl]benzamide](/img/structure/B1255714.png)

![(1R,9R,10S)-16-hydroxy-15-methoxy-6,20-dimethyl-N,N-di(propan-2-yl)-4,20-diazapentacyclo[8.7.3.01,9.03,7.012,17]icosa-3(7),5,12(17),13,15-pentaene-5-carboxamide](/img/structure/B1255717.png)
![(1R,4R,5S,8R,15R,18R,19S,22R)-4,18-dimethyl-8,22-bis(2-methylpropyl)-3,17-dioxa-10,24,30,31-tetrathia-7,14,21,28,33,34,35,36-octazahexacyclo[13.13.4.12,5.19,12.116,19.123,26]hexatriaconta-2(36),9(35),11,16(34),23(33),25-hexaene-6,13,20,27-tetrone](/img/structure/B1255718.png)
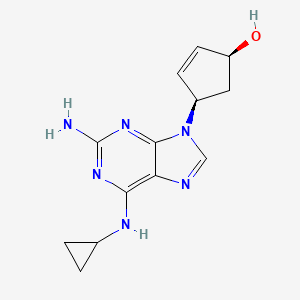
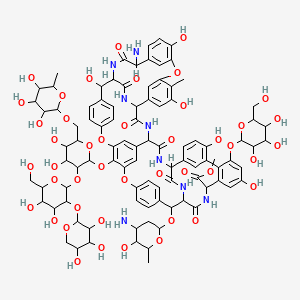
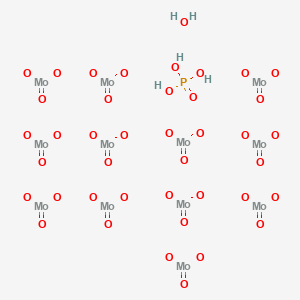
![2-[(5,6-Dimethyl-4-thieno[2,3-d]pyrimidinyl)amino]-1-(4-nitrophenyl)ethanol](/img/structure/B1255724.png)
![3-(17-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl)propanoic acid](/img/structure/B1255729.png)

